molecular formula C17H17N3OS B11291759 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide

Cat. No.: B11291759
M. Wt: 311.4 g/mol
InChI Key: VXOCQLITOUEYNN-UHFFFAOYSA-N
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Description

N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE is a heterocyclic compound that features a thiazolo[5,4-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE typically involves multiple steps starting from commercially available substancesThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting PI3K. The thiazolo[5,4-b]pyridine core interacts with the kinase domain of PI3K, preventing its activation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide

InChI

InChI=1S/C17H17N3OS/c1-2-3-9-15(21)19-13-7-4-6-12(11-13)16-20-14-8-5-10-18-17(14)22-16/h4-8,10-11H,2-3,9H2,1H3,(H,19,21)

InChI Key

VXOCQLITOUEYNN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3

Origin of Product

United States

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